(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one

Catalog No.
S13367848
CAS No.
69239-15-2
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-...

CAS Number

69239-15-2

Product Name

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one

IUPAC Name

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-11-3-7-14(17-11)9-5-13(16)6-10-15-8-4-12(2)18-15/h3-10H,1-2H3/b9-5+,10-6+

InChI Key

PISDKWAWFIZQNA-NXZHAISVSA-N

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C=CC2=CC=C(O2)C

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)/C=C/C2=CC=C(O2)C

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes two 5-methylfuran groups linked to a penta-1,4-dien-3-one backbone. This compound belongs to the class of conjugated dienones, which are known for their interesting electronic properties and potential applications in various fields such as organic synthesis and materials science. The molecular formula for this compound is C13H12O3C_{13}H_{12}O_3 with a molecular weight of approximately 216.24 g/mol.

  • Electrophilic Addition: The double bonds in the penta-1,4-dien-3-one structure can react with electrophiles, leading to the formation of more complex molecules.
  • Condensation Reactions: The furan rings can participate in condensation reactions with aldehydes or ketones under acidic or basic conditions.
  • Diels-Alder Reactions: The compound may also act as a diene in Diels-Alder reactions, forming cyclohexene derivatives.

Research into the biological activity of (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one indicates potential pharmacological properties. Compounds with furan moieties have been associated with various biological activities, including:

  • Antioxidant Activity: The presence of multiple double bonds and heteroatoms can contribute to antioxidant properties.
  • Antimicrobial Activity: Some derivatives have shown efficacy against bacterial strains.
  • Anti-inflammatory Effects: There is emerging evidence suggesting that such compounds may modulate inflammatory pathways.

The synthesis of (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one typically involves several steps:

  • Preparation of Starting Materials: The synthesis begins with the preparation of 5-methylfuran-2-carbaldehyde.
  • Condensation Reaction: This aldehyde undergoes a condensation reaction with a suitable diene precursor such as 1,4-pentadien-3-one in the presence of a base like sodium hydroxide or potassium hydroxide.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent (e.g., ethanol or methanol) under reflux conditions to ensure complete reaction.

Optimizing these conditions can enhance yield and purity.

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one has several potential applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique electronic properties make it suitable for developing new materials with specific optical or electronic characteristics.
  • Pharmaceutical Development: Ongoing research explores its potential as a lead compound in drug discovery.

Studies on the interactions of (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one with biological targets are crucial for understanding its pharmacological potential. These interactions may involve:

  • Enzyme Inhibition: Investigating how this compound affects specific enzymes could reveal its therapeutic mechanisms.
  • Receptor Binding Studies: Understanding its affinity for various receptors may help elucidate its biological effects.

Several compounds share structural similarities with (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(1E,4E)-1,5-bis(5-chlorofuran-2-yl)penta-1,4-dien-3-oneC13H8Cl2O3Contains chlorine substituents affecting reactivity
(1E,4E)-1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-oneC13H8N2O7Nitro groups impart different electronic properties
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-oneC19H18O3Features methoxy groups enhancing solubility

The uniqueness of (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one lies in its specific substitution pattern and the presence of furan rings that influence both its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

242.094294304 g/mol

Monoisotopic Mass

242.094294304 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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